Rollinone
Overview
Description
. This compound is characterized by its multiple oxolan (tetrahydrofuran) rings and long hydroxyundecyl chains, making it a unique structure in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rollinone involves multiple steps, typically starting with the preparation of the oxolan rings and the hydroxyundecyl chains. The reaction conditions often require the use of strong acids or bases as catalysts, along with controlled temperatures to ensure the correct formation of the oxolan rings .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to optimize yield and purity. The process would likely include purification steps such as distillation or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Rollinone can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The oxo groups can be reduced to form alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxolan rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as halides or amines under basic or acidic conditions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups would yield ketones or aldehydes, while reduction of the oxo groups would yield alcohols .
Scientific Research Applications
Rollinone has several scientific research applications:
Chemistry: Used as a model compound to study complex organic synthesis and reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Rollinone involves its interaction with specific molecular targets and pathways. The compound’s hydroxy and oxo groups allow it to form hydrogen bonds and interact with enzymes or receptors, potentially inhibiting their activity or altering their function .
Comparison with Similar Compounds
Similar Compounds
- 5-[11-Hydroxy-11-[5-[5-(1-hydroxyundecyl)oxolan-2-yl]oxolan-2-yl]undecyl]-3-(2-oxopropyl)dihydro-2(3H)-furanone
- Rollinone
Uniqueness
The uniqueness of this compound lies in its complex structure, which includes multiple oxolan rings and long hydroxyundecyl chains. This structure provides unique chemical properties and potential biological activities that distinguish it from other similar compounds .
Properties
CAS No. |
92594-03-1 |
---|---|
Molecular Formula |
C37H66O7 |
Molecular Weight |
622.9 g/mol |
IUPAC Name |
5-[11-hydroxy-11-[5-[5-(1-hydroxyundecyl)oxolan-2-yl]oxolan-2-yl]undecyl]-3-(2-oxopropyl)oxolan-2-one |
InChI |
InChI=1S/C37H66O7/c1-3-4-5-6-7-11-14-17-20-31(39)33-22-24-35(43-33)36-25-23-34(44-36)32(40)21-18-15-12-9-8-10-13-16-19-30-27-29(26-28(2)38)37(41)42-30/h29-36,39-40H,3-27H2,1-2H3 |
InChI Key |
XXWGMJIUQNJXMV-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCC(C1CCC(O1)C2CCC(O2)C(CCCCCCCCCCC3CC(C(=O)O3)CC(=O)C)O)O |
Canonical SMILES |
CCCCCCCCCCC(C1CCC(O1)C2CCC(O2)C(CCCCCCCCCCC3CC(C(=O)O3)CC(=O)C)O)O |
Appearance |
Solid powder |
189686-30-4 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Rollinone; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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